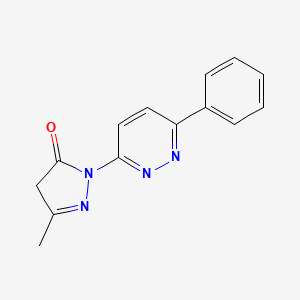
3-methyl-1-(6-phenylpyridazin-3-yl)-1H-pyrazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-1-(6-phenylpyridazin-3-yl)-1H-pyrazol-5(4H)-one is a heterocyclic compound that features both pyrazole and pyridazine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(6-phenylpyridazin-3-yl)-1H-pyrazol-5(4H)-one typically involves the formation of the pyrazole ring followed by the introduction of the pyridazine moiety. Common starting materials might include hydrazines, diketones, and substituted pyridazines. Reaction conditions often involve refluxing in solvents like ethanol or acetic acid, with catalysts such as acids or bases to facilitate ring closure.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes like recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the pyrazole ring.
Reduction: Reduction reactions might target the pyridazine ring, potentially converting it to a dihydropyridazine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the aromatic rings.
科学的研究の応用
3-methyl-1-(6-phenylpyridazin-3-yl)-1H-pyrazol-5(4H)-one could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the synthesis of dyes, agrochemicals, or materials science.
作用機序
The mechanism of action would depend on its specific biological activity. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, with pathways involving signal transduction or gene expression.
類似化合物との比較
Similar Compounds
- 3-methyl-1-(6-phenylpyridazin-3-yl)-1H-pyrazole
- 3-methyl-1-(6-phenylpyridazin-3-yl)-1H-pyrazol-4(5H)-one
Uniqueness
The unique combination of the pyrazole and pyridazine rings in 3-methyl-1-(6-phenylpyridazin-3-yl)-1H-pyrazol-5(4H)-one might confer distinct biological activities or chemical reactivity compared to similar compounds. This uniqueness could be leveraged in designing new drugs or materials with specific properties.
特性
CAS番号 |
111988-04-6 |
|---|---|
分子式 |
C14H12N4O |
分子量 |
252.27 g/mol |
IUPAC名 |
5-methyl-2-(6-phenylpyridazin-3-yl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C14H12N4O/c1-10-9-14(19)18(17-10)13-8-7-12(15-16-13)11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChIキー |
UXRDHICCCKQKMW-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=O)C1)C2=NN=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


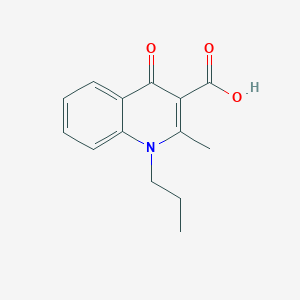
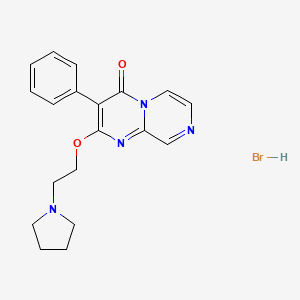
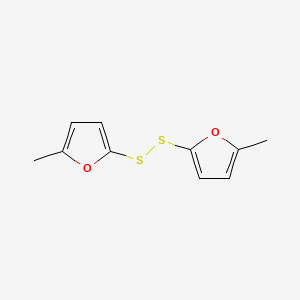
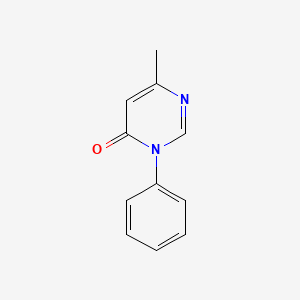

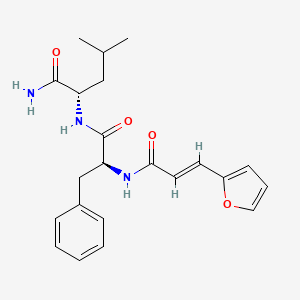
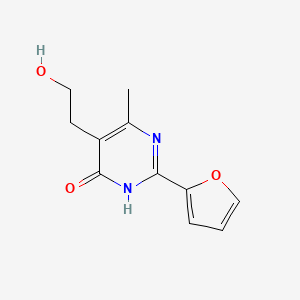


![1H,1'H-[2,2'-Bipyrrole]-4-carbaldehyde](/img/structure/B12912007.png)
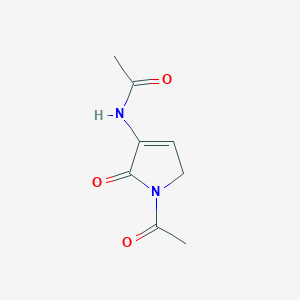
![5-(Benzyloxy)-4-hydroxy-3-phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B12912039.png)
![3-Isobutyryl-2H-cyclohepta[b]furan-2-one](/img/structure/B12912044.png)
![(3S)-N-butyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12912056.png)
